Product packaging for (3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol(Cat. No.:CAS No. 487-27-4)

(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

Cat. No.: B1219716
CAS No.: 487-27-4
M. Wt: 155.19 g/mol
InChI Key: MEGPURSNXMUDAE-NMBMWNOXSA-N
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Description

Scopoline (6,7-epoxytropine) is a tropane alkaloid derived from scopolamine via hydrolysis of its ester bond. It is structurally characterized by a bicyclic tropane core with an epoxide group at positions 6 and 7 (Figure 1) . Unlike its parent compound scopolamine, scopoline lacks the ester functional group, which significantly alters its biochemical interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B1219716 (3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol CAS No. 487-27-4

Properties

CAS No.

487-27-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5-,6-,7-,8-/m1/s1

InChI Key

MEGPURSNXMUDAE-NMBMWNOXSA-N

Isomeric SMILES

CN1C2CC3CC1C([C@H]2O)O3

Canonical SMILES

CN1C2CC3CC1C(C2O)O3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Scopoline can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the alkaloid from plants like Scopolia japonica. The chemical synthesis of scopoline involves the esterification of scopine with tropic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of scopoline often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, and the extraction process involves several steps, including maceration, filtration, and purification. Advanced biotechnological methods, such as the use of genetically transformed hairy root cultures, have also been explored to optimize the production of scopoline, although they are not yet competitive with traditional methods.

Chemical Reactions Analysis

Types of Reactions: Scopoline undergoes various chemical reactions, including:

    Oxidation: Scopoline can be oxidized to form scopoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of scopoline can yield scopine, a related tropane alkaloid.

    Substitution: Scopoline can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Scopoline N-oxide.

    Reduction: Scopine.

    Substitution: Various scopoline derivatives depending on the substituent introduced.

Scientific Research Applications

Clinical Applications

1. Motion Sickness Prevention

Scopolamine is widely recognized for its effectiveness in preventing nausea and vomiting associated with motion sickness. A Cochrane Review analyzed 14 randomized controlled trials involving 1025 subjects and found that scopolamine was significantly more effective than placebo in preventing symptoms of motion sickness . The drug can be administered through various routes, including transdermal patches, tablets, and intravenous solutions.

2. Postoperative Nausea and Vomiting

In addition to its use in motion sickness, scopolamine is indicated for the prevention of postoperative nausea and vomiting. Its anticholinergic properties help mitigate these symptoms effectively, making it a staple in perioperative care .

3. Management of Death Rattle

Scopolamine has been studied for its role in alleviating death rattle in terminally ill patients. A randomized controlled trial demonstrated that subcutaneous administration of scopolamine butylbromide significantly reduced the incidence of death rattle compared to placebo, highlighting its potential in palliative care settings .

Research Applications

1. Cognitive Function Studies

Scopolamine is frequently used as a pharmacological tool to induce cognitive deficits in research settings. It has been shown to impair various cognitive functions such as memory encoding and retrieval, making it valuable for studying conditions like Alzheimer’s disease and other forms of dementia . In animal models, scopolamine has been utilized to explore the cholinergic system's role in memory processes.

2. Neuroinflammation and Delirium Research

Recent studies have indicated that scopolamine may promote neuroinflammation and delirium-like symptoms. Research demonstrated significant increases in anxiety levels and cognitive impairments when subjects were administered scopolamine, suggesting its utility in studying neuroinflammatory processes .

3. Neuroplasticity Investigations

Scopolamine has also been identified as a psychoplastogen, which refers to compounds capable of inducing rapid neuroplastic changes. This property is being investigated for potential therapeutic effects in treating depression and other mood disorders .

Comparative Effectiveness

The following table summarizes the effectiveness of scopolamine compared to other agents for various applications:

ApplicationScopolamine EffectivenessComparison Agent(s)Findings
Motion SicknessSuperiorPlaceboMore effective than placebo in preventing symptoms
Postoperative NauseaEffectivePlaceboReduces nausea effectively
Death Rattle ManagementSignificantGlycopyrronium bromideReduced incidence compared to placebo
Cognitive Impairment StudiesInduces impairmentDiphenhydramineGreater impairment on episodic memory than diphenhydramine
Neuroinflammation StudiesPromotes inflammationPlaceboIncreased anxiety and cognitive deficits observed

Mechanism of Action

Scopoline exerts its effects by acting as a non-specific antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, scopoline inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced salivation, relaxation of smooth muscles, and central nervous system depression. The primary molecular targets are the muscarinic receptors in the central and peripheral nervous systems.

Comparison with Similar Compounds

Enzyme Inhibition

Data from in vitro studies demonstrate scopoline’s distinct enzyme inhibitory profile compared to scopolamine derivatives (Table 1) :

Compound AChE Inhibition (%) IC50 (μM) Protease Inhibition (IC50, μM)
Scopoline 37.3 ± 0.7 N/A 85.2 ± 1.1 (PMSF reference)
Scopolamine 53.2 ± 1.1 196.2 No activity
O-Acetylscopolamine 55.5 ± 0.9 201.5 No activity
O-Methylscopolamine 66.1 ± 1.2 94.7 No activity
Scopolamine sulfonate 70.3 ± 0.8 46.9 No activity
Scopolamine-N-oxide 89.9 ± 1.2 37.4 No activity

Table 1: Enzyme inhibition profiles of scopoline and scopolamine derivatives. AChE = acetylcholinesterase.

Key Findings :

  • Scopoline exhibits minimal AChE inhibition (37.3% vs. 53.2–89.9% for other derivatives), likely due to the absence of the ester group critical for AChE binding .
  • In contrast, scopoline shows selective protease inhibition (IC50: 85.2 μM), a property absent in other scopolamine derivatives.

Comparison with Functionally Similar Compounds

Scopoline’s protease inhibition aligns it with serine protease inhibitors (e.g., PMSF) but with distinct advantages:

Property Scopoline PMSF (Reference)
Specificity Broad-spectrum Broad-spectrum
Toxicity Low (no ester group) High (alkylating agent)
Stability Stable in aqueous solutions Hydrolyzes rapidly

Table 2: Functional comparison of scopoline with PMSF, a standard protease inhibitor.

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The epoxide group in scopoline is pivotal for protease inhibition but reduces AChE affinity. Modifying this group could enhance selectivity .
  • Clinical Potential: Scopoline’s ocular effects warrant further exploration, particularly in glaucoma or corneal ulcer management .

Q & A

Q. Tables for Reference

Analytical Technique Application in Scopoline Research Key Parameters
NMR SpectroscopyStructural elucidationChemical shifts (δ), coupling constants (J)
HPLC-MSPurity assessment, metabolite profilingRetention time, m/z ratios
Isothermal Titration CalorimetryBinding affinity measurementΔH, Kd values

Q. Key Citations for Further Reading

  • Experimental design and reproducibility:
  • Data contradiction resolution:
  • Advanced mechanistic studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Reactant of Route 2
(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

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